6,9,12-Octadecatrienoic Acid: A Technical Guide to its Discovery, Natural Sources, and Analysis
6,9,12-Octadecatrienoic Acid: A Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6,9,12-octadecatrienoic acid, commonly known as gamma-linolenic acid (GLA). It covers the historical discovery of this unique omega-6 fatty acid, its primary natural sources with quantitative data, and detailed methodologies for its extraction, identification, and quantification. Additionally, this guide illustrates the key metabolic pathway of GLA and a typical experimental workflow for its analysis.
Discovery and Historical Context
Gamma-linolenic acid (GLA) was first isolated from the seed oil of the evening primrose plant (Oenothera biennis) in 1919 by Heiduschka and Lüft.[1] This discovery marked the identification of a novel polyunsaturated fatty acid. The precise chemical structure of GLA as all-cis-6,9,12-octadecatrienoic acid was later characterized by Riley.[1]
Initially observed in the 17th century, evening primrose was introduced to Europe from its native North America, where it was used by Native Americans to treat swellings.[1][2] It gained a reputation as a folk remedy, earning the moniker "king's cure-all."[1][3] The therapeutic interest in oils containing GLA, such as evening primrose oil, was rekindled in the 1930s and 1940s for conditions like atopic dermatitis.[2]
Natural Sources of Gamma-Linolenic Acid
GLA is found in a limited number of plant-based oils, with significant concentrations present in the seeds of borage, blackcurrant, and evening primrose.[2][4][5] Other sources, such as hemp seeds, oats, barley, and the microalga spirulina, contain smaller quantities of this fatty acid.[1][6] A genetically modified safflower oil with a high GLA content has also been developed.[1]
Quantitative Data of GLA in Natural Sources
The table below summarizes the concentration of gamma-linolenic acid in its most prominent natural oil sources.
| Natural Source | Scientific Name | GLA Content (%) | Reference(s) |
| Borage Oil | Borago officinalis | 20 - 26% | [7][8][9][10] |
| Blackcurrant Seed Oil | Ribes nigrum | 15 - 20% | [1][7] |
| Evening Primrose Oil | Oenothera biennis | 8 - 12% | [7][9] |
| Hemp Seed Oil | Cannabis sativa | Varies | [1] |
Metabolic Signaling Pathway of Gamma-Linolenic Acid
Gamma-linolenic acid is a precursor to a series of anti-inflammatory eicosanoids. Upon ingestion, GLA is metabolized to dihomo-gamma-linolenic acid (DGLA), which is then converted into key signaling molecules. This pathway is crucial for understanding the biological effects of GLA.
Experimental Protocols for Analysis
The analysis of gamma-linolenic acid from natural sources typically involves lipid extraction, conversion of fatty acids to a volatile form (transesterification), and subsequent chromatographic separation and quantification.
Lipid Extraction
The initial step in GLA analysis is the extraction of total lipids from the source material.
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Solvent Extraction: A common method for oilseeds is extraction using organic solvents. The Bligh and Dyer method, or variations thereof, which utilizes a chloroform-methanol-water mixture, is frequently employed for efficient lipid extraction from biological samples. For bulk oil analysis, direct solvent extraction with hexane (B92381) is also common.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the fatty acids within the extracted triglycerides must be converted into their more volatile methyl esters.
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Acid-Catalyzed Transesterification: This is a widely used method where the lipid extract is heated with a reagent such as methanol (B129727) containing an acid catalyst like acetyl chloride or hydrochloric acid. This process simultaneously extracts and transesterifies the lipids.
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Base-Catalyzed Transesterification: While effective for transesterifying triglycerides, this method is not suitable for free fatty acids.
Direct transesterification methods, which combine lipid extraction and esterification into a single step, are often favored for their speed and efficiency, especially when analyzing a large number of samples.
Identification and Quantification
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Gas Chromatography (GC): The primary technique for quantifying FAMEs, including GLA methyl ester, is gas chromatography, typically with a flame ionization detector (GC-FID). A capillary column with a polar stationary phase is used to separate the different fatty acid methyl esters. Identification is based on the retention time compared to a known GLA standard.
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Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification, GC can be coupled with mass spectrometry. The mass spectrum of the GLA methyl ester provides a unique fragmentation pattern that confirms its identity.
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a silver ion column, can be used for the separation of GLA from its isomers.
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High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and more rapid method for the quantification of GLA in oil samples.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of gamma-linolenic acid from a natural oil source.
References
- 1. What is the mechanism of Gamolenic acid? [synapse.patsnap.com]
- 2. jsbms.jp [jsbms.jp]
- 3. youtube.com [youtube.com]
- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 6. researchgate.net [researchgate.net]
- 7. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
